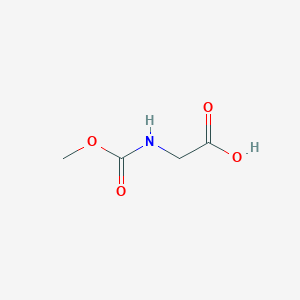

N-(methoxycarbonyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332523 | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-97-9 | |

| Record name | N-Carbomethoxyglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBOMETHOXYGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is N-(methoxycarbonyl)glycine used for in biochemistry

An In-depth Technical Guide to the Applications of N-(methoxycarbonyl)glycine in Biochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a simple N-protected derivative of glycine, serves as a versatile and strategic tool in modern biochemistry and pharmaceutical development. While larger protecting groups like Fmoc and Boc have historically dominated the landscape of peptide synthesis, the unique properties of the methoxycarbonyl group offer distinct advantages in specific, high-value applications. This guide elucidates the core uses of this compound, moving beyond its foundational role as a synthetic building block to its innovative application in the chemoselective purification of complex peptides. We will explore the mechanistic underpinnings of these applications, provide field-tested experimental protocols, and discuss its potential as a precursor for bioactive molecules, offering a comprehensive resource for scientists seeking to leverage this compound in their research.

The Principle of N-Protection: A Strategic Imperative

In the synthesis of peptides and other complex molecules, the bifunctional nature of amino acids—possessing both a nucleophilic amine (N-terminus) and an electrophilic carboxylic acid (C-terminus)—presents a significant challenge. Without intervention, attempts to form a peptide bond between two amino acids would result in a chaotic mixture of products, including uncontrolled polymerization.[1]

The core strategy to overcome this is the use of protecting groups.[2] By temporarily "masking" the N-terminal amine of one amino acid, its nucleophilicity is nullified, allowing for the controlled activation of its C-terminal carboxyl group. This activated acid can then react cleanly with the free N-terminus of a second amino acid to form the desired peptide bond. This compound is an exemplar of this principle, where the simple, stable methoxycarbonyl group provides the necessary protection for glycine to be used as a discrete building block.[3]

Synthesis of this compound

The compound is typically synthesized via a Schotten-Baumann reaction, where glycine is treated with methyl chloroformate under basic aqueous conditions.[4] The base neutralizes the generated HCl, driving the reaction to completion.

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath.

-

Reaction: While stirring vigorously, slowly and simultaneously add methyl chloroformate (1.1 equivalents) and a 2 M sodium hydroxide solution. Use a pH meter to maintain the pH of the reaction mixture between 9.5 and 10.5.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Acidification: Cool the mixture again in an ice bath and carefully acidify to pH 2 with concentrated HCl. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Synthesis of this compound.

Application as a Building Block in Bioactive Molecule Synthesis

With its N-terminus protected, this compound becomes a reliable building block for introducing a glycine motif into a larger molecule.[3] This is particularly valuable in drug discovery, where it can be used in the synthesis of peptidomimetics or as a linker to connect different pharmacophores. Its enhanced solubility and reactivity facilitate its use in standard solution-phase coupling reactions.[3]

General Coupling Workflow

The carboxyl group of this compound is activated in situ using a coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a uronium salt (e.g., HBTU, HATU). This activated intermediate is then susceptible to nucleophilic attack by the free amine of another molecule to form an amide bond.

Caption: General workflow for peptide coupling.

Advanced Application: Chemoselective Peptide Purification

Perhaps the most innovative application of this molecule is in a "catch-and-release" purification strategy for synthetic peptides.[5] This method is a powerful alternative to standard reversed-phase HPLC, especially for peptides that are hydrophobic or prone to aggregation, as it operates under acidic conditions that enhance solubility.[6]

The strategy relies on the unique reactivity of an N-terminal N-(methoxy)glycine residue. This residue is introduced as the final step in a solid-phase peptide synthesis (SPPS) workflow. The resulting crude peptide, containing the desired full-length product and various truncated impurities, is then subjected to the purification process.

Mechanism of Action

-

Selective Capture: The crude peptide mixture is dissolved in an acidic medium (e.g., containing trifluoroacetic acid, TFA). Under these conditions, the highly basic primary amines of lysine side chains and truncated N-termini are protonated and non-nucleophilic. However, the N-methoxyamino group of the target peptide has a lower pKa and remains sufficiently nucleophilic to react selectively with an isothiocyanate-functionalized solid support (resin).[6] This covalently captures only the desired, full-length peptide.

-

Wash: All impurities, which could not react with the resin, are simply washed away.

-

Release: The captured peptide is released from the resin using the principles of Edman degradation.[5] Treatment with a strong acid like TFA cleaves the N-terminal N-(methoxy)glycine residue, releasing the purified target peptide—now one amino acid shorter but with its native N-terminus exposed.

Caption: Workflow for peptide purification.

Protocol: Chemoselective Purification of a Synthetic Peptide

This protocol assumes the target peptide has been synthesized via SPPS and tagged with an N-terminal N-(methoxy)glycine residue.

-

Cleavage from SPPS Resin: Cleave the tagged peptide from its solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and precipitate with cold diethyl ether.

-

Preparation of Crude Peptide: Dissolve the crude peptide pellet in an appropriate acidic solvent (e.g., 50% aqueous acetic acid).

-

Capture Step:

-

Swell isothiocyanato-functionalized resin in the same acidic solvent.

-

Add the dissolved crude peptide solution to the resin.

-

Allow the suspension to react at room temperature for 12-24 hours with gentle agitation.

-

-

Washing Step:

-

Transfer the resin to a column.

-

Wash the resin extensively with the acidic solvent (e.g., 50% aqueous acetic acid) to remove all unbound impurities.

-

Follow with washes of water and then acetonitrile to prepare for the cleavage step.

-

-

Release Step (On-Resin Edman Degradation):

-

Treat the resin with a solution containing a high concentration of TFA (e.g., >50% TFA in an organic solvent like dichloromethane).[5]

-

Allow the cleavage reaction to proceed for 1-2 hours at room temperature.

-

Collect the flow-through, which now contains the purified peptide.

-

Repeat the TFA treatment and collection to ensure complete release.

-

-

Final Processing: Combine the collected fractions and lyophilize to obtain the pure peptide product.

Performance Characteristics

This purification method offers distinct advantages, particularly for challenging sequences.

| Parameter | Description | Rationale / Advantage |

| Selectivity | High | Reaction is chemoselective for the N-methoxyamino group under acidic pH. |

| Solubility | Enhanced | Acidic conditions (TFA, Acetic Acid) increase the solubility of hydrophobic and aggregation-prone peptides.[5] |

| Yield | Good to Excellent | Covalent capture minimizes product loss during washing steps. |

| Purity | High | Effective removal of truncated sequences (lacking the capture tag) and other synthesis-related impurities. |

| Limitation | Cysteine Residues | Free thiols on cysteine residues must be protected to prevent side reactions with the isothiocyanate resin.[6] |

Investigational and Future Roles

Precursor for Sarcosine Derivatives

This compound is a logical and efficient starting material for the synthesis of sarcosine (N-methylglycine) and its derivatives. Sarcosine is a molecule of significant biochemical interest, being an intermediate in glycine metabolism and implicated in neurotransmission.[7] Inhibitors of the glycine transporter type-1 (GlyT-1), many of which are sarcosine-based, are being investigated as potential therapeutics for schizophrenia. The synthesis would involve the chemical reduction of the carbamate carbonyl group to a methyl group, a feasible transformation using common reducing agents like lithium aluminum hydride.

Chemical Probe for Enzymatic Studies

The methoxycarbonyl group can serve as a tool to probe enzyme active sites. By replacing glycine with this compound in a peptide substrate, researchers can investigate how N-terminal modification affects enzyme binding and catalytic activity. This can provide valuable insights into the steric and electronic requirements of enzymes involved in peptide processing and metabolism.

Conclusion

This compound is a powerful yet elegantly simple reagent in the biochemist's toolkit. Its primary function as a protected glycine building block enables the controlled synthesis of complex bioactive molecules.[3] Furthermore, its unique application in a chemoselective "catch-and-release" purification strategy provides a robust solution for isolating challenging peptides, a critical step in drug development and proteomics research.[5] As research continues, its potential as a synthetic precursor for neurologically active compounds and as a probe for enzymatic studies ensures that this compound will remain a compound of high scientific and commercial value.

References

- Google Patents. (2009). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

-

Kawakami, T., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem Compound Summary for CID 93124. Retrieved from [Link]

- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Barany, G., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from [Link]

-

Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]

-

Vecchi, M. M., et al. (2019). Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation. Analytical Chemistry, 91(21), 13591-13600. Retrieved from [Link]

-

Kawakami, T., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(9), 548-553. Retrieved from [Link]

-

Lee, S. H., et al. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Industrial and Engineering Chemistry, 16(2), 239-244. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Funakoshi, S., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(16), 6981-6985. Retrieved from [Link]

-

Le, D., et al. (2019). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 10(42), 5799-5803. Retrieved from [Link]

-

LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Minerals, 13(7), 957. Retrieved from [Link]

-

Velíšek, J., et al. (2003). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 51(10), 3074-3079. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. ehu.eus. Retrieved from [Link]

-

Taniguchi, T. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

-

LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (1988). EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond.

-

Roman, G. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 290-295. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sarcosine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-(methoxycarbonyl)glycine: Chemical Properties and Stability

Introduction

N-(methoxycarbonyl)glycine, a significant derivative of the simplest amino acid, glycine, serves as a versatile building block in synthetic organic chemistry and drug development. Its strategic importance lies in the methoxycarbonyl protecting group, which modulates the reactivity of the amino functionality, thereby facilitating controlled chemical transformations. This guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The ensuing discussion is grounded in established chemical principles and supported by available experimental and extrapolated data to ensure scientific integrity.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification strategies, and formulation development.

Molecular Structure and Identity

The molecular structure of this compound, with the CAS Registry Number 1670-97-9, is characterized by a glycine backbone with a methoxycarbonyl group attached to the nitrogen atom.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1670-97-9 | [1][2] |

| Molecular Formula | C₄H₇NO₄ | [3] |

| Molecular Weight | 133.10 g/mol | [3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 90-98 °C | [1][2] |

| Purity | ≥ 99% (Assay, dried basis) | [1][2] |

Acidity (pKa)

For instance, N-acetylglycine has a reported pKa of 3.669 at 25°C.[4] The methoxycarbonyl group is slightly more electron-withdrawing than the acetyl group, which would be expected to result in a slightly lower pKa for this compound. A predicted pKa for the structurally more complex N-(9-fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH) is 3.89 ± 0.10.[5] Given these reference points, the pKa of this compound is anticipated to be in the range of 3.5 to 3.8 . This acidity is a key consideration for pH control during reactions and for developing purification protocols involving acid-base extractions.

Solubility Profile

The solubility of this compound is a crucial factor for its handling and use in various solvent systems. The presence of both a polar carboxylic acid group and a moderately polar N-methoxycarbonyl group confers a degree of solubility in a range of solvents.

While comprehensive quantitative solubility data is not widely published, qualitative information and analogy to similar structures provide valuable guidance. The methoxycarbonyl group is known to enhance solubility compared to the free amino acid.[1][2] N-acetylglycine, a close structural analog, is soluble in water (2.7 g/100 mL at 15 °C) and ethanol.[6][7] It is expected that this compound will exhibit similar solubility in polar protic solvents. Its solubility in common organic solvents is likely to be moderate and can be enhanced by deprotonation of the carboxylic acid with a suitable base.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Presence of polar carboxylic acid and carbamate groups. |

| Methanol / Ethanol | Soluble | Polarity is suitable for interaction with the molecule. |

| Dimethylformamide (DMF) | Soluble | Aprotic polar solvent, effective for many protected amino acids. |

| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity may limit solubility. |

| Diethyl Ether / Hexanes | Insoluble | Non-polar nature is incompatible with the polar functional groups. |

Spectroscopic and Analytical Characterization

Unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons, the methylene protons of the glycine backbone, and the amide proton. The methoxy group (CH₃) should appear as a singlet, while the methylene protons (CH₂) will likely appear as a doublet due to coupling with the adjacent NH proton. The amide proton (NH) would present as a triplet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the methylene carbon, and the methoxy carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic. For comparison, the carbonyl carbon of α-glycine appears at 176.5 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

-

N-H stretch: A sharp to moderately broad band for the amide N-H bond.

-

C=O stretch: Strong absorption bands corresponding to the carbonyls of the carboxylic acid and the carbamate group. For glycine, the symmetric stretching of the COO⁻ group is observed around 1489 cm⁻¹.[9]

-

C-N stretch: Bands associated with the carbon-nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Fragmentation in the mass spectrometer would likely involve cleavage of the carbamate and decarboxylation. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for such molecules.[10][11]

Chemical Stability and Degradation

The stability of this compound under various conditions is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Diagram 2: Potential Thermal Degradation Pathways

Simplified potential thermal degradation routes.

Hydrolytic Stability

The stability of the methoxycarbonyl protecting group towards hydrolysis is a key factor in its utility.

-

Acidic Conditions: N-acyl amino acid amides can be surprisingly unstable to hydrolysis under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature.[15][16] The carbamate linkage in this compound is susceptible to acid-catalyzed hydrolysis, which would yield glycine, methanol, and carbon dioxide. The rate of this hydrolysis will be dependent on the acid strength and temperature.

-

Basic Conditions: The carbamate group is generally more stable under basic conditions compared to acidic conditions. However, prolonged exposure to strong bases can lead to hydrolysis of both the carbamate and the carboxylic acid to its carboxylate salt.

Storage and Handling

Based on its chemical properties, the following storage and handling recommendations are advised:

-

Storage: Store in a cool, dry place, away from heat and direct sunlight. Recommended storage temperatures range from 0-8°C to room temperature, in a tightly sealed container to prevent moisture absorption.[1][2][5]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Handle in a well-ventilated area.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This protocol is adapted from general procedures for the N-protection of amino acids.

Diagram 3: Synthetic Workflow

A typical laboratory synthesis workflow.

Materials:

-

Glycine

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Methyl Chloroformate

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.2 eq). Cool the solution to 0-5°C in an ice bath.

-

Acylation: While vigorously stirring, slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Stability Assessment Protocol: Hydrolysis Study

This protocol outlines a method to assess the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Buffer solutions (e.g., pH 2, pH 7, pH 10)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

-

Incubator or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: In separate vials, dilute the stock solution with the different pH buffer solutions to a final concentration suitable for HPLC analysis.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 40°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of this compound and the formation of any degradation products (e.g., glycine).

-

Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.

Conclusion

This compound is a valuable N-protected amino acid with a well-defined set of chemical and physical properties. Its stability is a key consideration in its application, with a notable susceptibility to hydrolysis under acidic conditions. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its properties and stability will enable the design of robust synthetic routes and the development of stable formulations, ultimately accelerating the pace of innovation in chemical and pharmaceutical research.

References

-

N-Acetylglycine. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

-

Acetylglycine | C4H7NO3 | CID 10972. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

-

Increased thermal stability of proteins in the presence of amino acids. (1994, October 1). Biochemical Journal. Retrieved January 21, 2026, from [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014, March 12). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

FT-IR spectrum of γ-glycine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. (n.d.). Retrieved January 21, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

-

HYDROGEN BOND LENGTH AND 15N NMR CHEMICAL SHIFT OF THE GLYCINE RESIDUE OF SOME OLIGOPEPTIDES IN THE SOLID STATE. (n.d.). Retrieved January 21, 2026, from [Link]

-

Glycine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020, December 19). YouTube. Retrieved January 21, 2026, from [Link]

-

Increased thermal stability of proteins in the presence of amino acids. (1994, October 1). Portland Press. Retrieved January 21, 2026, from [Link]

- Synthesis method of amino-protecting glycine dipeptidase derivant. (n.d.). Google Patents.

-

Glycine as a 13C CPMAS Setup Sample. (2018, June 21). University of Ottawa NMR Facility Blog. Retrieved January 21, 2026, from [Link]

-

The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. (2005, June 27). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (n.d.). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

-

Glycine at BMRB. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Retrieved January 21, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 21, 2026, from [Link]

-

1H NMR spectra of a-glycine as a function of sample rotation speed. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017, March 22). bioRxiv. Retrieved January 21, 2026, from [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022, January 3). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. Retrieved January 21, 2026, from [Link]

-

IR spectra of glycine: (a) as a KBr pellet at room temperature; (b) and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Retrieved January 21, 2026, from [Link]

Sources

- 1. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylglycine | 543-24-8 [chemicalbook.com]

- 5. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d-nb.info [d-nb.info]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of Fmoc-glycine

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-glycine

Abstract

N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-glycine) is a foundational building block in modern peptide synthesis, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[1] Its structural simplicity, being the only achiral proteinogenic amino acid, makes it a versatile component for introducing flexible linkers or for use at the C-terminus of peptide fragments during fragment condensation strategies.[1][2] The success of synthesizing complex peptides hinges on the exceptional purity of the starting materials, making the robust synthesis and rigorous purification of Fmoc-amino acids like Fmoc-glycine a critical, non-negotiable prerequisite. This guide provides a detailed examination of the chemical principles, step-by-step experimental protocols, and field-proven insights for the synthesis and purification of high-purity Fmoc-glycine, tailored for researchers and professionals in drug development and biochemical research.

The Strategic Importance of Fmoc-Glycine in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids.[3] Its stability in acidic conditions and facile removal with a mild base, typically a solution of piperidine in an organic solvent, forms the cornerstone of orthogonal protection strategies in SPPS.[4][5] This allows for the selective deprotection of the N-terminus for peptide chain elongation while acid-labile side-chain protecting groups remain intact.

Fmoc-glycine (C₁₇H₁₅NO₄, MW: 297.31 g/mol ) is indispensable in this methodology.[1] The absence of a side chain and a chiral center simplifies its application and reduces the risk of certain side reactions, such as racemization, during peptide coupling.[2] However, the quality of the Fmoc-glycine raw material is paramount; impurities such as unreacted glycine or dipeptide adducts (Fmoc-Gly-Gly-OH) can lead to the formation of deletion or insertion sequences in the final peptide, complicating purification and compromising biological activity.[6][7][8]

Synthesis of Fmoc-Glycine: Mechanism and Protocol

The most prevalent method for synthesizing Fmoc-glycine is the reaction of glycine with an Fmoc-donating reagent under Schotten-Baumann conditions—a two-phase reaction system, typically an aqueous alkaline solution and an organic solvent.[9]

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of glycine, deprotonated by the base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The chloride ion is subsequently eliminated, and the base neutralizes the resulting hydrochloric acid, driving the reaction to completion.

Caption: Reaction mechanism for Fmoc-glycine synthesis.

Critical Reagent Selection

-

Fmoc Source: While 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is common, it is highly reactive and sensitive to moisture.[9] An alternative, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is often preferred as it is more stable and tends to result in fewer side reactions, although the reaction may be slower.[10] The use of Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities.[7]

-

Base and Solvent: A mild inorganic base like sodium carbonate or sodium bicarbonate is typically used.[10] The solvent system is crucial for bringing the aqueous-soluble glycine and the organic-soluble Fmoc-Cl into contact. Common systems include dioxane/water, acetone/water, or dimethylformamide (DMF)/water.[9][10][11]

Step-by-Step Synthesis Protocol

This protocol is a robust method adapted from established procedures.[10]

-

Glycine Solution Preparation: Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) in an Erlenmeyer flask. Cool the solution to 0-4 °C in an ice bath with continuous stirring. The base is essential to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

-

Fmoc-Cl Solution Preparation: In a separate beaker, dissolve Fmoc-Cl (1.1 eq) in a suitable organic solvent such as acetone or dioxane. A slight excess of Fmoc-Cl ensures the complete conversion of glycine.

-

Reaction Execution: Add the Fmoc-Cl solution dropwise to the cold, stirring glycine solution over 30-45 minutes. Maintaining a low temperature is critical to minimize side reactions, including the hydrolysis of Fmoc-Cl.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[10]

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like toluene or ether to remove unreacted Fmoc-Cl and the byproduct fluorenylmethanol.

-

Carefully acidify the aqueous layer to a pH of ~2 using 1M HCl. This step protonates the carboxylate group of Fmoc-glycine, causing it to precipitate out of the aqueous solution as a white solid.

-

Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

-

Dry the crude Fmoc-glycine under vacuum.

-

Purification: The Path to High-Fidelity Synthesis

The crude product from the synthesis will contain residual starting materials and side products. For its use in SPPS, a purity of ≥99% is required.[1] Recrystallization is the most common and cost-effective method for achieving this standard.

Recrystallization: A Self-Validating Protocol

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.

Caption: Workflow for the purification of Fmoc-glycine by recrystallization.

Detailed Recrystallization Protocol

This protocol is based on a validated method for purifying Fmoc-amino acids.[12][13]

-

Solvent Selection: Toluene is an effective solvent for the recrystallization of Fmoc-glycine.[12][13]

-

Dissolution: Place the crude Fmoc-glycine (e.g., 100 g) in a flask and add toluene (e.g., 600 mL). Heat the mixture to approximately 50 °C with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature (e.g., 30 °C). Slow cooling is crucial for the formation of large, pure crystals. Stirring the solution for 1-2 hours at this temperature can facilitate crystallization.

-

Isolation: Once crystallization appears complete, cool the flask further in an ice bath for at least 30 minutes to maximize the product yield.

-

Filtration and Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold toluene to remove any residual soluble impurities. Dry the final product under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.

Alternative: Column Chromatography

For exceptionally high purity requirements or when recrystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography can be employed.[14] A typical system for silica gel chromatography involves a mobile phase gradient of methanol in dichloromethane.

Quality Control and Characterization

Rigorous analytical testing is required to validate the identity, purity, and quality of the synthesized Fmoc-glycine.

Data Summary

The following table outlines the key parameters and expected values for high-quality Fmoc-glycine.

| Parameter | Typical Value/Range | Analytical Method | Rationale |

| Appearance | White to off-white powder | Visual Inspection | Indicates absence of colored impurities.[1] |

| Purity | ≥ 99.0% | Reverse-Phase HPLC | Quantifies the main compound and detects impurities.[1] |

| Melting Point | 174-176 °C | Melting Point Apparatus | A sharp, narrow melting range is indicative of high purity.[1] |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure and molecular weight.[14] |

| Moisture Content | ≤ 1.0% | Karl Fischer Titration | Water can interfere with subsequent coupling reactions.[1] |

| Dipeptide Impurity | ≤ 0.5% | HPLC / MS | Ensures minimal risk of insertion mutations in peptides.[1][6] |

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation. ¹H NMR will show characteristic signals for the aromatic protons of the fluorenyl group (~7.2-7.9 ppm) and the protons of the glycine backbone.[14]

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[14]

Conclusion

The synthesis and purification of Fmoc-glycine are fundamental processes that underpin the successful construction of synthetic peptides. By understanding the chemical principles behind the Schotten-Baumann reaction, carefully controlling reaction parameters to minimize side-product formation, and employing robust purification techniques like recrystallization, researchers can consistently produce high-purity Fmoc-glycine. This attention to the quality of the foundational building blocks is a critical investment in the integrity and success of complex peptide synthesis projects, from basic research to the development of novel peptide-based therapeutics.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Hopax. (n.d.). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved from Hopax Fine Chemicals. [Link]

-

Czech, A., Gapiński, J., & Zgoła, A. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3853. [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

Sethi, M. K., et al. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 7(3), 136-146. [Link]

-

Czech, A., Gapiński, J., & Zgoła, A. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc-Glycine. PubMed. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total-Synthesis.com. [Link]

-

Czech, A., Gapiński, J., & Zgoła, A. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. ResearchGate. [Link]

-

Synfacts. (2001). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Thieme, 2001(02), 0206-0206. [Link]

-

AAPPTec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Retrieved from AAPPTec. [Link]

-

Sethi, M. K., et al. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 7(3), 136-146. [Link]

-

Guimarães, C. F. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate. [Link]

-

Kumar, A., et al. (2020). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 27(11), 1100-1107. [Link]

-

O'Donnell, M. J., et al. (2011). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. ResearchGate. [Link]

- CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013).

-

Gopi, H., & Ganesan, A. (2004). Zinc-promoted simple synthesis of oligomer-free N(alpha)-Fmoc-amino acids using Fmoc-Cl as an acylating agent under neutral conditions. Letters in Peptide Science, 10(5-6), 593-596. [Link]

-

Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (n.d.). ResearchGate. [Link]

- CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant. (2010).

-

How do I dissolve glycine in DMF?. (2015). ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2020, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

CEM Corporation. (n.d.). Fmoc-Gly-OH. Retrieved from CEM Corporation. [Link]

-

The Organic Chemistry Tutor. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. [Link]

- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. (2010).

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from Organic-Chemistry.org. [Link]

-

How to efficiently remove fmoc from solution phase?. (2017). ResearchGate. [Link]

-

ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

Burgess, K. (2021, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. mdpi.com [mdpi.com]

- 5. chempep.com [chempep.com]

- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. ajpamc.com [ajpamc.com]

- 13. ajpamc.com [ajpamc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Role of Fmoc-Glycine in Solid-Phase Peptide Synthesis (SPPS)

This guide provides an in-depth technical examination of Nα-Fmoc-glycine, a fundamental building block in solid-phase peptide synthesis (SPPS). We will explore its chemical properties, its strategic role in peptide design, the mechanics of its incorporation into a growing peptide chain, and the critical considerations researchers must address to ensure synthetic success. This document is intended for researchers, chemists, and drug development professionals who utilize SPPS and seek to deepen their understanding of its core components.

The Foundation: Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1] This methodology simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing at the end of each reaction step.[2]

The dominant strategy in modern SPPS is the Fmoc/tBu approach. This relies on an "orthogonal" protection scheme, where two different classes of protecting groups are used, each removable under distinct chemical conditions.[3][4]

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, typically derived from tert-butyl (tBu) or trityl (Trt).[3]

This orthogonality is paramount; the repetitive, mild basic conditions used to remove the Fmoc group leave the acid-labile side-chain protecting groups intact throughout the synthesis.[4] The final peptide is then cleaved from the resin and deprotected simultaneously using a strong acid, commonly trifluoroacetic acid (TFA).[4] The Fmoc strategy's milder conditions, compared to the older Boc-SPPS method which requires harsh acids like HF, make it compatible with a wider range of sensitive peptide modifications.[4][6]

The Building Block: Physicochemical Profile of Fmoc-Glycine

Fmoc-glycine (N-9-fluorenylmethyloxycarbonyl-glycine) is a derivative of glycine, the simplest of the 20 common proteinogenic amino acids.[7] Its unique structural attributes—an achiral center and a single hydrogen atom as its side chain—confer specific and crucial properties to a peptide sequence.[7][8]

| Property | Value | Source |

| CAS Number | 29022-11-5 | [7] |

| Molecular Formula | C₁₇H₁₅NO₄ | [7] |

| Molecular Weight | 297.31 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 174-175°C | [7] |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents | [7] |

The Fmoc group provides the necessary temporary protection of the Nα-amine, preventing self-polymerization and ensuring controlled, stepwise elongation of the peptide chain.[1][7]

The Synthetic Cycle: Incorporating Fmoc-Glycine

The incorporation of Fmoc-glycine into a peptide sequence follows the standard, iterative rhythm of SPPS, which consists of two primary stages: deprotection and coupling.[2][9]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Step 1: Fmoc Deprotection

Before coupling, the Nα-Fmoc group of the resin-bound peptide must be removed to expose the free amine. This is achieved by treating the peptide-resin with a mild organic base, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[4][9]

The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the unstable dibenzofulvene (DBF) and carbon dioxide. The reactive DBF electrophile is subsequently scavenged by excess piperidine to form a stable, soluble adduct, which is then washed away.[3][][11]

Caption: Mechanism of Fmoc deprotection using piperidine.

The release of the DBF-piperidine adduct, a strong UV chromophore, provides a convenient method for real-time monitoring of the deprotection reaction's completion, a key advantage for automated synthesis.[3][6]

Step 2: Activation and Coupling

Once the free Nα-amine is exposed, the incoming Fmoc-glycine is introduced. To facilitate the formation of a stable amide (peptide) bond, the carboxylic acid of Fmoc-glycine must first be activated.[5] This is typically done in situ using a variety of coupling reagents.

| Reagent Class | Examples | Mechanism |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms a highly reactive O-acylisourea active ester. |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate, often used with an additive like Oxyma Pure or HOBt to suppress racemization and form a more reactive ester. |

The activated Fmoc-glycine is then added to the peptide-resin, where the nucleophilic free amine of the growing peptide chain attacks the activated carboxyl group, forming the new peptide bond.[5]

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Glycine - Wikipedia [en.wikipedia.org]

- 9. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Chemistry

For researchers, scientists, and drug development professionals, mastering the nuances of solid-phase peptide synthesis (SPPS) is fundamental to innovation. At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a deep dive into the core principles, practical workflows, and critical considerations of Fmoc chemistry, moving beyond simple protocols to explain the causality behind experimental choices.

The Fmoc Group: A Paradigm Shift in Peptide Synthesis

The introduction of the Fmoc group by Atherton and Sheppard in the late 1970s marked a significant advancement in peptide synthesis.[1] Unlike the traditional tert-butyloxycarbonyl (Boc) strategy, which relies on repeated, harsh acid treatments for Nα-deprotection, the Fmoc strategy is founded on an orthogonal protection scheme using a base-labile Nα-protecting group and acid-labile side-chain protecting groups.[2][3][4][5] This fundamental difference offers the principal advantage of Fmoc chemistry: the preservation of acid-sensitive linkages and modifications within the peptide sequence during chain assembly.[4][5]

The key to the Fmoc group's utility is its chemical structure. The fluorenyl ring system possesses a relatively acidic proton at the C9 position.[6][7] This acidity allows for its selective removal under mild basic conditions, typically with a secondary amine like piperidine, leaving the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) completely intact.[4][8] This orthogonality is the cornerstone of modern SPPS, enabling the synthesis of complex, modified, and long peptides with high fidelity.[5][9]

The Chemical Mechanism: A Tale of Base and Elimination

Understanding the mechanism of Fmoc removal is critical for troubleshooting and optimizing synthesis cycles. The process is a two-step, base-catalyzed β-elimination reaction.[6][]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[6][7] This creates a stabilized carbanion (an aromatic cyclopentadienyl anion sandwiched between two benzene rings).[11]

-

β-Elimination: The resulting electron-rich species is unstable and rapidly undergoes elimination, breaking the C-O bond of the carbamate to release the free N-terminus of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[6][7]

The role of piperidine is twofold. It not only acts as the base to initiate the reaction but also serves as a crucial scavenger for the DBF byproduct.[7][8][12] DBF can otherwise react with the newly liberated amine terminus or other nucleophiles, leading to undesired side products. Piperidine efficiently traps DBF to form a stable, unreactive adduct, driving the deprotection reaction to completion.[6][11][13]

}

Mechanism of Fmoc deprotection and DBF scavenging.

The Fmoc-SPPS Workflow: A Validated Cycle of Synthesis

A successful peptide synthesis relies on the near-quantitative completion of two key steps in each cycle: deprotection and coupling. The following sections detail the protocols and rationale for a standard Fmoc-SPPS cycle.

}

The iterative workflow of Fmoc-based SPPS.

Step 1: Nα-Fmoc Deprotection

This step must be efficient and complete to ensure that the entire resin-bound peptide population is available for the subsequent coupling reaction. Incomplete deprotection leads to deletion sequences, which are often difficult to separate from the target peptide.

Experimental Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes to ensure full accessibility of the reaction sites.[14]

-

Initial Treatment: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 2-3 minutes.[14][15]

-

Main Treatment: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 5-10 minutes. The two-step treatment ensures that the basic environment is not diluted by residual solvent from the previous wash.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct.[14] Residual base can neutralize the activated amino acid in the next step, inhibiting coupling.

Step 2: Amino Acid Coupling

The goal of the coupling step is to form a peptide bond between the newly freed N-terminus on the resin and the carboxyl group of the incoming Fmoc-protected amino acid. This requires activation of the carboxyl group to make it more susceptible to nucleophilic attack.

Coupling Reagents: A Comparative Overview

The choice of coupling reagent is critical for success, especially for sterically hindered amino acids or "difficult" sequences prone to aggregation. Uronium/aminium salts are the most common activators in modern Fmoc-SPPS.[16][17]

| Reagent | Full Name | Key Characteristics |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A classic, highly efficient, and cost-effective reagent.[18][19] Forms an HOBt active ester. Can cause guanidinylation of the N-terminus if used in large excess.[17][20] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, especially for hindered couplings and reducing racemization.[16][19][20] Contains a HOAt moiety, which is a superior racemization suppressant.[16] |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A carbodiimide-based method. DIC forms a reactive O-acylisourea intermediate, which then reacts with Oxyma Pure to form an active ester. Oxyma is a safer and often more effective alternative to HOBt.[16] |

Experimental Protocol: HBTU-Mediated Coupling

-

Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF.

-

Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid) to the activation solution.[21] DIPEA acts as a non-nucleophilic base to deprotonate the amino acid's carboxylic acid. Allow the mixture to pre-activate for 3-8 minutes.[17]

-

Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 30-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]

Self-Validation: Monitoring Reaction Completion

Trustworthiness in synthesis comes from verification. Before proceeding to the next cycle, it is crucial to confirm the completion of the coupling reaction. The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method for detecting free primary amines.[17][22]

Experimental Protocol: Kaiser Test

-

Sample Preparation: Take a small sample of resin beads (10-15) after the coupling and washing steps and place them in a small glass test tube.

-

Add Reagents: Add 2-3 drops each of three solutions: (A) Potassium cyanide in pyridine, (B) Ninhydrin in n-butanol, and (C) Phenol in n-butanol.[22][23]

-

Develop: Heat the test tube to 100-120°C for 5 minutes.[22][23]

-

Interpret Results:

-

Intense Blue Beads/Solution: Positive result. Indicates a significant amount of unreacted primary amine. The coupling step has failed or is incomplete and must be repeated.[22]

-

Colorless/Yellow Beads and Solution: Negative result. Indicates the absence of primary amines. The coupling is complete.[23]

-

Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine), which gives a weak reddish-brown color.[22][24] A chloranil or isatin test is recommended in this case.

Final Cleavage: Releasing the Peptide

Once the peptide chain is fully assembled, the final step is to cleave it from the solid support and simultaneously remove all the acid-labile side-chain protecting groups. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][25]

During this process, the cleaved protecting groups (e.g., tert-butyl cations) become highly reactive electrophiles that can re-attach to sensitive amino acid residues like Tryptophan, Methionine, Cysteine, or Tyrosine.[26] To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used.

Common Scavengers and Their Targets

| Scavenger | Typical % (v/v) | Target Residues / Protecting Groups | Rationale |

| Water (H₂O) | 2.5 - 5% | Trp (Trityl groups), general tert-butyl cations | Traps tert-butyl cations generated from Boc and tBu groups.[27] Helps prevent re-attachment to sensitive residues. |

| Triisopropylsilane (TIS) | 1 - 2.5% | Trp (Trityl groups) | A very effective scavenger for trityl cations and other carbocations.[28] Reduces oxidized species through ionic hydrogenation. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Cys (Trt, Acm), Met | A thiol-based scavenger that prevents re-attachment of trityl groups to Cys and prevents oxidation of Met.[29] It also helps maintain Cys in its reduced state.[29] |

| Phenol | 5% | Arg, Tyr | Prevents re-alkylation and oxidation of the tyrosine side chain.[27] |

| Thioanisole | 2.5 - 5% | Arg(Pbf, Pmc), Met | A soft nucleophile that helps prevent sulfonation of Trp and scavenges cations from Arg protecting groups. |

Experimental Protocol: Standard Cleavage (Reagent K)

-

Preparation: Dry the fully assembled peptide-resin under vacuum for at least 2 hours.[14]

-

Cleavage Cocktail: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[27]

-

Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.[30]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether twice, and dry the final crude peptide under vacuum.[14] The peptide can then be purified by RP-HPLC.

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur. Understanding their causes is key to mitigation.

-

Aspartimide Formation: This is a major side reaction, particularly at Asp-Gly or Asp-Ser sequences. The backbone amide nitrogen can attack the side-chain ester, forming a five-membered ring (aspartimide).[31][32] This intermediate can reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, which is often inseparable.[32]

-

Causality: Prolonged exposure to the base during Fmoc deprotection.

-

Mitigation: Add 0.1 M HOBt to the piperidine deprotection solution to reduce the basicity and suppress cyclization.[17][33][34] For extremely sensitive sequences, use specialized Asp derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.

-

-

Racemization: Loss of stereochemical integrity can occur during the coupling step, especially for Cysteine and Histidine.[14][33]

-

Causality: The activated amino acid exists as an oxazolone intermediate, which can tautomerize, leading to racemization. The imidazole ring of His and the thiol of Cys can act as intramolecular bases, accelerating this process.[14]

-

Mitigation: Use highly efficient coupling reagents like HATU that promote rapid amide bond formation, minimizing the lifetime of the reactive intermediate.[16] For sensitive residues, lower the coupling temperature and avoid excess base.[33][34]

-

-

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[17][31]

Conclusion

The Fmoc protection strategy is the cornerstone of modern peptide synthesis for good reason. Its mild deprotection conditions, robust orthogonality, and the wealth of available reagents and protocols make it a versatile and powerful tool. However, its successful application demands more than rote protocol execution. By understanding the underlying chemical mechanisms, the rationale for reagent selection, and the causes of common side reactions, researchers can troubleshoot effectively, optimize syntheses for difficult sequences, and ultimately push the boundaries of peptide-based science and medicine.

References

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

-

Fields, C. G., et al. (1995). Acid Cleavage/Deprotection in Fmoc / tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

-

Proprep. (n.d.). What is an Fmoc protecting group, and how is it used in the synthesis of peptides in organic chemistry? Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Available at: [Link]

-

St. Fleur, C., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(19), 5793. Available at: [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

ResearchGate. (n.d.). Request PDF: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Available at: [Link]

-

Wikipedia. (n.d.). HBTU. Available at: [Link]

-

Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide–drug conjugates. RSC Advances, 7(72), 45718-45724. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Hartrampf, F. W., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 59(46), 20294-20311. Available at: [Link]

-

Springer Protocols. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Available at: [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

-

Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Available at: [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

-

Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Available at: [Link]

-

ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1872-1880. Available at: [Link]

-

Wang, C., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1847-1856. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

Sources

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. biosynth.com [biosynth.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. youtube.com [youtube.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. chempep.com [chempep.com]

- 18. HBTU - Wikipedia [en.wikipedia.org]

- 19. peptide.com [peptide.com]

- 20. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. peptide.com [peptide.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 25. semanticscholar.org [semanticscholar.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 28. peptide.com [peptide.com]

- 29. biotage.com [biotage.com]

- 30. luxembourg-bio.com [luxembourg-bio.com]

- 31. peptide.com [peptide.com]

- 32. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Strategic Application of N-(methoxycarbonyl)glycine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of non-standard amino acid derivatives is a cornerstone of rational drug design. Among these, N-(methoxycarbonyl)glycine has emerged as a versatile and highly valuable building block. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and its role in the creation of peptidomimetics and other advanced therapeutic agents. Through a detailed examination of its utility, supported by experimental protocols and field-proven insights, this guide will illuminate the causality behind its selection in drug design and its impact on the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.

Introduction: The Unique Proposition of this compound in Medicinal Chemistry

This compound, a derivative of the simplest amino acid, glycine, is distinguished by the presence of a methoxycarbonyl group attached to its nitrogen atom. This seemingly simple modification imparts a range of advantageous chemical properties that are astutely exploited in drug discovery. The methoxycarbonyl group enhances the solubility and reactivity of the glycine scaffold, rendering it an ideal starting point for the synthesis of complex, biologically active molecules.[1]

This guide will navigate the multifaceted applications of this compound, from its foundational role in peptide synthesis to its strategic use in the development of pharmaceuticals targeting a spectrum of diseases, including neurological and metabolic disorders.[2] We will explore how its unique structure facilitates the introduction of diverse functional groups, enabling the fine-tuning of biological activity and the optimization of drug-like properties.[2]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

| Property | Value | Reference |

| Molecular Formula | C4H7NO4 | [3] |

| Molecular Weight | 133.1 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 90-98 °C | [2] |

| CAS Number | 1670-97-9 | [3] |

The synthesis of this compound and its derivatives is a critical aspect of its utility. A common and efficient method for the N-acylation of glycine is the Schotten-Baumann reaction, which can be adapted for the synthesis of a variety of N-acylglycine derivatives.

Experimental Protocol: Synthesis of an N-Acylglycine Derivative via the Schotten-Baumann Reaction